molecular formula C18H21ClN4O3S2 B2956682 N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 879944-70-4

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B2956682
CAS No.: 879944-70-4
M. Wt: 440.96
InChI Key: LTSTTZHMIVWZHN-UHFFFAOYSA-N
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Description

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrimidine ring, a sulfonyl group, and an azepane ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as chloroacetaldehyde and thiourea.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Azepane Ring: The azepane ring can be attached through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the synthesized intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The chloro group on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can introduce various functional groups.

Scientific Research Applications

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may interact with enzymes involved in metabolic processes or receptors that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide: shares similarities with other sulfonyl-containing pyrimidine derivatives.

    2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane:

Uniqueness

What sets this compound apart is its combination of functional groups and rings, which confer unique chemical properties and potential biological activities. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3S2/c1-27-18-20-12-15(19)16(22-18)17(24)21-13-6-8-14(9-7-13)28(25,26)23-10-4-2-3-5-11-23/h6-9,12H,2-5,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSTTZHMIVWZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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